molecular formula C6H4Cl2IN B13488972 2,3-Dichloro-4-iodoaniline

2,3-Dichloro-4-iodoaniline

Cat. No.: B13488972
M. Wt: 287.91 g/mol
InChI Key: MNIFSZXBYDWWNH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,3-dichloroaniline. This can be achieved by reacting 2,3-dichloroaniline with iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective substitution of the iodine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of aniline to produce 2,3-dichloroaniline, followed by iodination under controlled conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2,3-dichloro-4-aminobenzene can be formed.

    Oxidation Products: Nitro derivatives like 2,3-dichloro-4-nitroaniline.

    Reduction Products: Amines such as this compound.

Scientific Research Applications

2,3-Dichloro-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Chloro-4-iodoaniline: Similar structure but with one less chlorine atom.

    2,4-Dichloroaniline: Lacks the iodine atom.

    4-Iodoaniline: Contains only the iodine substitution without chlorine atoms.

Uniqueness: 2,3-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

2,3-dichloro-4-iodoaniline

InChI

InChI=1S/C6H4Cl2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

MNIFSZXBYDWWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)I

Origin of Product

United States

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